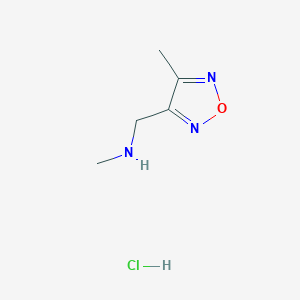

Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-4-5(3-6-2)8-9-7-4;/h6H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXROHCUNQGIUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673815 | |

| Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-17-7 | |

| Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Physicochemical Properties in the Advancement of Novel Furazan Derivatives: A Technical Guide

Introduction: The Versatile Furazan Scaffold

The furazan ring system, a five-membered heterocycle also known as 1,2,5-oxadiazole, has emerged as a critical structural motif in modern chemistry.[1][2] Its unique electronic properties and compact structure have led to its incorporation in a diverse array of molecules, from cutting-edge pharmaceuticals to high-performance energetic materials. In the realm of medicinal chemistry, the furazan scaffold is prized for its ability to modulate key physicochemical properties such as solubility and lipophilicity, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Notably, certain furazan derivatives, particularly their N-oxide counterparts (furoxans), are potent nitric oxide (NO) donors, a property that is being harnessed for the development of novel therapeutics for cardiovascular and other diseases.[4] In the field of materials science, the high nitrogen content and positive enthalpy of formation of the furazan ring make it a valuable building block for energetic materials with desirable performance and sensitivity characteristics.

This technical guide provides an in-depth exploration of the key physicochemical properties of novel furazan derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of these properties but also a detailed look at the experimental methodologies used for their characterization and the causal relationships that underpin these choices.

Core Physicochemical Properties and Their Significance

The rational design of novel furazan derivatives hinges on a thorough understanding of their fundamental physicochemical properties. These properties govern a molecule's behavior in both biological and non-biological systems, ultimately determining its utility and efficacy.

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][6] It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. For furazan-based drug candidates, achieving an optimal LogP is a delicate balancing act. Sufficient lipophilicity is required for the molecule to permeate biological membranes, such as the gastrointestinal mucosa, and reach its target.[] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[6] The typical target range for the LogP of orally bioavailable drugs is between 0 and 3.[6]

The incorporation of the furazan ring can significantly influence a molecule's lipophilicity. The polar nature of the nitrogen and oxygen atoms in the ring can contribute to a lower LogP, which can be advantageous in mitigating the high lipophilicity of other parts of the molecule.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that dictates the bioavailability of a drug.[][8][9][10] For a drug to be absorbed into the systemic circulation after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal tract.[][10] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8][9]

The solubility of furazan derivatives is influenced by their crystal lattice energy and their ability to form hydrogen bonds with water. The introduction of polar functional groups and the inherent polarity of the furazan ring itself can enhance aqueous solubility.

Thermal Stability: A Critical Safety Parameter for Energetic Materials

For furazan derivatives designed as energetic materials, thermal stability is of paramount importance.[11] This property determines the material's ability to withstand high temperatures without undergoing decomposition, which could lead to unintended detonation. Thermal stability is typically assessed by determining the decomposition temperature (Td), which is the temperature at which the material begins to break down. A higher Td is generally desirable for safer handling, storage, and transportation of energetic materials.[11] The inherent stability of the furazan ring contributes positively to the thermal stability of these compounds.

Crystal Structure and Density: Determinants of Performance

The three-dimensional arrangement of molecules in a solid state, known as the crystal structure, has a profound impact on the properties of furazan derivatives.[12][13][14][15] For pharmaceuticals, the crystal form (polymorphism) can affect solubility, dissolution rate, and bioavailability. In the context of energetic materials, the crystal density is a key factor influencing detonation performance; a higher density generally leads to a higher detonation velocity and pressure. Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystal.[12][13][14][15]

Experimental Characterization of Physicochemical Properties

The accurate determination of physicochemical properties is essential for the successful development of novel furazan derivatives. This section provides detailed, step-by-step methodologies for key experiments.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of LogP.[16][17]

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the furazan derivative in a suitable organic solvent (e.g., n-octanol).

-

Prepare a phosphate buffer solution at a relevant physiological pH (e.g., pH 7.4).

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the phosphate buffer.

-

Shake the funnel vigorously for a predetermined period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully separate the n-octanol and aqueous layers.

-

Determine the concentration of the furazan derivative in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The LogP is then calculated as the base-10 logarithm of P.

-

Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound at equilibrium, providing a highly accurate and reliable LogP value. The choice of n-octanol as the organic phase is due to its structural similarity to biological membranes.

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are valuable in drug discovery.[18][19][20]

Kinetic Solubility Protocol (High-Throughput Screening):

-

Sample Preparation: Prepare a high-concentration stock solution of the furazan derivative in dimethyl sulfoxide (DMSO).[18][19]

-

Assay: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Detection of Precipitation: Monitor for the formation of a precipitate using turbidimetry or nephelometry. The concentration at which precipitation is first observed is the kinetic solubility.[18][19]

Thermodynamic (Equilibrium) Solubility Protocol:

-

Sample Preparation: Add an excess amount of the solid furazan derivative to a known volume of aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 as per WHO guidelines).[21][22]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[22]

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC.[22]

Causality Behind Experimental Choices: Kinetic solubility is a rapid assessment suitable for early-stage screening of large compound libraries.[18][19] Thermodynamic solubility provides the true equilibrium solubility, which is a more accurate reflection of the compound's intrinsic solubility and is crucial for later-stage development and biopharmaceutical classification.[18][21]

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are fundamental techniques for assessing the thermal properties of energetic materials.[11][23][24][25]

Differential Scanning Calorimetry (DSC) Protocol:

-

Sample Preparation: Accurately weigh a small amount of the furazan derivative (typically 2-10 mg) into a DSC pan.[26]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[26]

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[26]

-

Data Analysis: The DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature of the exothermic decomposition peak is taken as the decomposition temperature (Td).

Thermogravimetric Analysis (TGA) Protocol:

-

Sample Preparation: Place a small, accurately weighed sample of the furazan derivative (typically 5-10 mg) onto the TGA balance pan.[27]

-

Instrument Setup: The furnace is programmed to heat the sample at a controlled rate.

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The TGA curve shows the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of decomposition.

Causality Behind Experimental Choices: DSC measures the heat flow associated with thermal transitions, providing a direct measure of the energy released during decomposition. TGA complements this by providing quantitative information about the mass loss during decomposition, helping to understand the decomposition mechanism.[28][29]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

This technique provides the most detailed information about the three-dimensional structure of a molecule in the solid state.[12][13][14][15]

Methodology Overview:

-

Crystal Growth: High-quality single crystals of the furazan derivative are grown, often by slow evaporation of a solvent.[30]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[12]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise positions of all atoms in the unit cell. This information allows for the determination of bond lengths, bond angles, and intermolecular interactions.[12][13][14][15]

Causality Behind Experimental Choices: For both pharmaceuticals and energetic materials, the precise knowledge of the crystal structure is crucial. It allows for the rationalization of observed physicochemical properties and provides a basis for structure-property relationship studies.

Data Presentation and Visualization

Tabular Summary of Physicochemical Properties

| Property | Furazan Derivative A | Furazan Derivative B | Furazan Derivative C |

| LogP | 2.5 | 1.8 | 3.2 |

| Aqueous Solubility (µg/mL) | 50 | 150 | 10 |

| Decomposition Temp. (°C) | 250 | 235 | 265 |

| Crystal Density (g/cm³) | 1.85 | 1.79 | 1.91 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Physicochemical Characterization:

Caption: Workflow for the synthesis and physicochemical characterization of novel furazan derivatives.

Nitric Oxide Signaling Pathway for Furoxan Derivatives:

Sources

- 1. Role of nitric oxide signal transduction pathway in regulation of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. azolifesciences.com [azolifesciences.com]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. irispublishers.com [irispublishers.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. rigaku.com [rigaku.com]

- 14. researchgate.net [researchgate.net]

- 15. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. acdlabs.com [acdlabs.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. lifechemicals.com [lifechemicals.com]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. who.int [who.int]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Thermal analysis - Wikipedia [en.wikipedia.org]

- 26. qualitest.ae [qualitest.ae]

- 27. torontech.com [torontech.com]

- 28. rcet.org.in [rcet.org.in]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. How To [chem.rochester.edu]

A Comprehensive Technical Guide to the Structural Elucidation of CAS 1185300-17-7: Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride

This guide provides an in-depth, technically-grounded methodology for the complete structural elucidation of the compound identified by CAS number 1185300-17-7. As a hydrochloride salt of a substituted furazan, this small molecule presents a unique combination of structural features—a heteroaromatic ring, a secondary amine, and multiple methyl groups—that require a multi-technique analytical approach for unambiguous characterization. This document is intended for researchers, analytical scientists, and professionals in drug development who require a robust framework for confirming the identity, purity, and structure of novel chemical entities.

The narrative that follows is not a rigid protocol but a logical, causality-driven workflow. It explains not just what to do, but why specific analytical choices are made, ensuring that the experimental design is self-validating at each stage. Every major analytical claim is supported by established principles and references to authoritative sources.

Initial Assessment and Molecular Formula Determination via Mass Spectrometry

The foundational step in any structural elucidation is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that is critical for distinguishing between isobaric compounds.

Chemical Identity:

-

CAS Number: 1185300-17-7

-

Systematic Name: Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride[1]

-

Molecular Formula: C₅H₁₀ClN₃O[1]

-

Molecular Weight: 163.61 g/mol [1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture with 0.1% formic acid. The acidic mobile phase ensures the amine is protonated.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule of the free base, [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the isolated precursor ion to induce fragmentation and gather structural information.

Expected Data & Interpretation

The primary goal is to observe the ion corresponding to the free base (C₅H₉N₃O). The chloride ion is not typically observed in ESI+ mode.

| Parameter | Expected Value | Justification |

| Free Base Formula | C₅H₉N₃O | The amine hydrochloride dissociates in solution. |

| Calculated Monoisotopic Mass | 127.0746 u | For the neutral free base. |

| Expected [M+H]⁺ Ion (ESI+) | 128.0818 u | Calculated for [C₅H₁₀N₃O]⁺. |

| Elemental Composition Confirmation | C: 47.23%, H: 7.14%, N: 33.05%, O: 12.58% | The measured mass from HRMS should confirm this composition within 5 ppm error.[2] |

Tandem Mass Spectrometry (MS/MS) Insights: Fragmentation analysis provides connectivity information. The major expected fragmentation pathways for the [M+H]⁺ ion at m/z 128.08 would involve the cleavage of the weakest bonds.

| Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Significance |

| ~98 | Loss of CH₂NHCH₃ (N-methylmethanamine) | Suggests the presence of the side chain and a stable furazan ring fragment. |

| ~83 | Loss of CH₃ (Radical loss) from furazan ring | Confirms the methyl substitution on the furazan ring. |

| ~70 | Cleavage between CH₂ and the furazan ring | Provides evidence for the methylene bridge connecting the amine and the ring. |

Functional Group Identification with FTIR Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups predicted from the proposed structure.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples, requiring minimal preparation.

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected Spectral Features

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |

| 3200 - 2700 (broad) | N⁺-H stretch | Characteristic of a secondary amine hydrochloride salt. |

| 2980 - 2850 | C-H stretch | Aliphatic C-H bonds in the methyl and methylene groups. |

| 1650 - 1550 | C=N stretch | Furazan ring stretching vibrations.[3] |

| 1470 - 1430 | C-H bend | Bending vibrations of the CH₂ and CH₃ groups. |

| 1350 - 1300 | N=O stretch | Potential contribution from the furazan ring system. |

| 1200 - 1020 | C-N stretch | Stretching of the carbon-nitrogen bond of the amine. |

The presence of a broad, strong absorption in the high-wavenumber region is a key indicator of the amine salt, while the fingerprint region (below 1600 cm⁻¹) will contain characteristic absorptions for the substituted furazan ring.[3][4][5]

Definitive Structural Assembly via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework.[6][7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like N-H.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C{¹H} NMR: Proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

-

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

| Signal Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Justification |

| a | H -N⁺-CH₃ | ~9.5 (broad) | s (broad) | 2H | Amine hydrochloride proton, broad due to exchange and quadrupolar coupling. |

| b | -CH ₂-NH- | ~4.4 | s | 2H | Methylene protons, singlet as there are no adjacent protons. Deshielded by the furazan ring and the protonated nitrogen. |

| c | N-CH ₃ | ~2.7 | s | 3H | N-methyl protons, singlet. Deshielded by the adjacent nitrogen. |

| d | Furazan-CH ₃ | ~2.5 | s | 3H | Methyl group on the heteroaromatic ring. |

Note: In some amine salts, the N-H proton can couple to adjacent protons. However, rapid chemical exchange, even in DMSO, often leads to broad singlets.[8]

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz)

| Signal Label | Assignment | Predicted Shift (δ, ppm) | Justification |

| 1 | Furazan C -4 | ~158 | Aromatic carbon in a heteroaromatic ring, adjacent to oxygen and nitrogen. |

| 2 | Furazan C -3 | ~155 | Aromatic carbon in a heteroaromatic ring, adjacent to nitrogen. |

| 3 | -C H₂-NH- | ~40 | Aliphatic carbon deshielded by the furazan ring and the amine nitrogen. |

| 4 | N-C H₃ | ~32 | Aliphatic carbon attached to nitrogen. |

| 5 | Furazan-C H₃ | ~10 | Aliphatic carbon attached to the heteroaromatic ring. |

Confirming Connectivity with 2D NMR

-

HSQC: This experiment will directly link the predicted proton and carbon signals: b ↔ 3, c ↔ 4, and d ↔ 5.

-

HMBC: This is the key experiment for assembling the structure. Expected long-range correlations would include:

-

Protons of the methylene bridge (b) to the furazan carbons (1 and 2) and the N-methyl carbon (4).

-

Protons of the N-methyl group (c) to the methylene carbon (3).

-

Protons of the furazan-methyl group (d) to the furazan carbons (1 and 2).

-

These correlations would provide unequivocal proof of the Methyl-(4-methyl-furazan-3-ylmethyl)-amine backbone.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms the structure, chromatography is essential for determining the purity of the compound.

Experimental Protocol: RP-HPLC

-

Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid improves peak shape for the amine.

-

Gradient: A typical gradient might run from 5% B to 95% B over 15 minutes.

-

Detection: UV detection at a wavelength where the furazan ring absorbs (e.g., 210-250 nm).

-

Analysis: The purity is determined by the area percentage of the main peak.

Due to the polar nature of the amine hydrochloride, retention on a standard C18 column may be poor. If this is the case, alternative strategies include:

-

Using a polar-embedded or polar-endcapped C18 column.

-

Employing Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Adding an ion-pairing reagent to the mobile phase, although this is less common with modern columns.[9][10]

Integrated Structural Elucidation Workflow

The synergy between these techniques forms a robust and logical workflow for structural confirmation.

Caption: Integrated workflow for the structural elucidation of a small molecule.

Conclusion

The structural elucidation of CAS 1185300-17-7, this compound, is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry establishes the correct elemental composition. FTIR spectroscopy provides rapid confirmation of the key functional groups, particularly the secondary amine hydrochloride. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers the definitive, atom-by-atom connectivity map of the molecule, while HPLC confirms its purity. The convergence of data from these orthogonal techniques provides an unassailable confirmation of the chemical structure, meeting the rigorous standards required for research and drug development.

References

-

ResearchGate , Structure elucidation workflow of small molecules. Available at: [Link]

-

Kind, T., & Fiehn, O. (2007) . Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. Available at: [Link]

-

MDPI , Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

-

EurekAlert! , New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. Available at: [Link]

-

SIELC Technologies , HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available at: [Link]

-

ResearchGate , FTIR spectra of furan-based copolyesters. Available at: [Link]

-

ResearchGate , NMR spectroscopic study of 3-nitrofurazans. Available at: [Link]

-

ResearchGate , Comparison of the FTIR spectra of 7 (green line), 9 (red line), and 11.... Available at: [Link]

-

National Center for Biotechnology Information (NCBI) , Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Available at: [Link]

-

MDPI , Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Available at: [Link]

-

The Royal Society of Chemistry , Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available at: [Link]

-

ResearchGate , FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1. Available at: [Link]

-

The Royal Society of Chemistry , Finding Furoxan Rings. Available at: [Link]

-

National Institute of Standards and Technology (NIST) , Furazan, dimethyl-. Available at: [Link]

-

Doc Brown's Chemistry , 1H proton nmr spectrum of methylamine. Available at: [Link]

-

Doc Brown's Chemistry , 13C nmr spectrum of methylamine. Available at: [Link]

-

PubMed , [Chemical and Biochemical Reactions of Aromatic Furazan Compounds]. Available at: [Link]

-

Journal of Materials Chemistry A (RSC Publishing) , Iodine-containing furazan compounds: a promising approach to high-performance energetic biocidal agents. Available at: [Link]

-

ResearchGate , Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]

-

PubMed , NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Available at: [Link]

-

ResearchGate , Structure elucidation and complete NMR spectral assignments of new furostanol glycosides from Solanum torvum. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]

"mechanism of action of furazan-based compounds"

An In-Depth Technical Guide to the Mechanism of Action of Furazan-Based Compounds

Executive Summary

The 1,2,5-oxadiazole (furazan) and its N-oxide counterpart, 1,2,5-oxadiazole-2-oxide (furoxan), represent a pivotal class of heterocyclic compounds in modern medicinal chemistry.[1][2] While furazan derivatives exhibit a broad spectrum of biological activities, it is the furoxan scaffold that has garnered significant attention for its capacity to act as a prodrug, releasing the critical signaling molecule nitric oxide (NO) under physiological conditions.[3][4] This guide provides a comprehensive technical overview of the mechanisms underpinning the bioactivity of furazan-based compounds, with a primary focus on the thiol-dependent bioactivation of furoxans to release NO. We will dissect the non-enzymatic and enzymatic pathways of activation, explore the downstream cGMP-mediated signaling cascade, and detail the key experimental protocols required to investigate these mechanisms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, field-proven understanding of this versatile class of therapeutic agents.

Part 1: The Furazan and Furoxan Scaffolds: A Primer

The term "furazan-based compounds" encompasses derivatives of the 1,2,5-oxadiazole ring system.[5] It is critical, however, to distinguish between the furazan and furoxan structures, as their primary mechanisms of action differ significantly.

-

Furazan (1,2,5-oxadiazole): A five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Furazan derivatives are generally stable and do not spontaneously release nitric oxide.[6][7] Their biological activities often stem from their roles as pharmacophores or bioisosteres that enhance interactions with specific biological targets.[1][8]

-

Furoxan (1,2,5-oxadiazole-2-oxide): Characterized by an exocyclic N-oxide bond on the furazan ring.[9] This N-oxide is the key to their most prominent biological function: serving as NO donors.[9][10] The presence of this bond renders the furoxan ring susceptible to nucleophilic attack, initiating the NO release cascade.

The therapeutic potential of furoxans is vast, with demonstrated efficacy as vasodilators, anti-platelet agents, anti-tumor agents, and neuroprotective compounds, primarily driven by their ability to generate NO.[3][11][12][13]

Part 2: The Core Mechanism: Thiol-Dependent Bioactivation and Nitric Oxide Release

The release of nitric oxide from furoxans is not a spontaneous process; it is a bioactivation that is critically dependent on the presence of biological thiols, such as L-cysteine and glutathione (GSH).[6][11][12] This thiol-mediated reaction can proceed through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Pathway: Nucleophilic Attack and Ring Cleavage

The foundational mechanism involves the direct nucleophilic attack of a thiolate anion (RS⁻) on an electrophilic carbon or nitrogen atom of the furoxan ring.[14] This initiates a cascade of events leading to the cleavage of the heterocyclic ring and the liberation of NO. While the exact intermediates are transient and subject to ongoing research, a widely accepted putative mechanism is outlined below.[11][14][15]

The reaction is initiated by the attack of the thiolate, which leads to the formation of an unstable intermediate. This intermediate undergoes rearrangement and fragmentation, ultimately releasing nitric oxide and generating a variety of byproducts, including dioxime derivatives and S-nitrosothiols.[15]

Caption: Proposed non-enzymatic pathway for NO release from furoxans.

Enzymatic Pathway: The Role of Glutathione S-Transferases (GSTs)

While the non-enzymatic reaction with free thiols is sufficient for bioactivation, the process can be significantly catalyzed by enzymes, most notably Glutathione S-Transferases (GSTs).[16][17] GSTs are a family of phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide range of electrophilic substrates.[18][19]

In this context, the furoxan ring acts as an electrophilic substrate for GSTs. The enzyme facilitates the conjugation of GSH to the furoxan, which dramatically accelerates the initial ring-opening step and subsequent NO release.[20] This enzymatic catalysis suggests that the rate of NO production from furoxans in vivo may be tissue-specific, depending on the expression levels and isoforms of GSTs present.[16]

Structure-Activity Relationship (SAR): Tuning NO Release

The rate and efficiency of NO release are not uniform across all furoxan derivatives. The electronic properties of the substituents at the 3- and 4-positions of the furoxan ring play a crucial role.[12] Generally, the presence of electron-withdrawing groups enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack by thiols and leading to a faster rate of NO release.[10] This principle allows for the rational design of furoxan-based drugs with tailored NO-releasing profiles, from rapid, high-flux donors to slow, sustained-release compounds.[11]

Part 3: Downstream Signaling and Pharmacological Effects

The nitric oxide liberated from furoxans is a potent signaling molecule that mediates its primary physiological effects through the canonical NO/sGC/cGMP pathway.[13][21]

-

Activation of Soluble Guanylate Cyclase (sGC): Released NO diffuses into target cells, such as vascular smooth muscle cells or platelets, and binds to the ferrous heme cofactor of the enzyme soluble guanylate cyclase (sGC).[12]

-

cGMP Production: This binding event induces a conformational change in sGC, activating its catalytic domain, which then converts guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP).[13]

-

Physiological Response: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This leads to a reduction in intracellular calcium levels, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.[12][21]

Caption: The sGC-cGMP signaling cascade activated by furoxan-derived NO.

Beyond vasodilation, high concentrations of NO, such as those achievable with certain furoxan derivatives, can induce cytotoxic effects through the generation of reactive nitrogen species (RNS). This leads to nitrosative stress, DNA damage, cell cycle arrest, and apoptosis, a mechanism that is particularly relevant for their application as anti-tumor agents.[3]

Part 4: Key Experimental Protocols for Mechanistic Studies

Validating the mechanism of action of furoxan-based compounds requires a suite of robust and well-controlled experiments. The following protocols represent the core methodologies employed in the field.

Caption: A logical workflow for elucidating the mechanism of action.

Protocol 4.1: Quantification of Nitric Oxide Release (Griess Assay)

The Griess assay is a colorimetric method used to indirectly measure NO release by quantifying its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[3][22]

-

Objective: To determine if a furoxan compound releases NO in a thiol-dependent manner.

-

Methodology:

-

Reaction Setup: Prepare a solution of the furoxan compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Create parallel setups with and without a thiol source (e.g., 5 mM L-cysteine or GSH). A negative control (vehicle only) and a positive control (e.g., sodium nitroprusside) should be included.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 2 hours).

-

Nitrate Reduction (Optional but Recommended): If quantifying total NO, add nitrate reductase to the samples to convert nitrate to nitrite.

-

Griess Reagent Addition: Add Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample. This reagent reacts with nitrite to form a magenta-colored azo compound.

-

Quantification: Measure the absorbance of the samples at ~540 nm using a spectrophotometer. Calculate the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

-

-

Causality and Validation: A significant increase in absorbance only in the samples containing both the furoxan and the thiol source validates a thiol-dependent NO release mechanism.[12] The absence of a signal in the furoxan-only sample confirms that the release is not due to spontaneous decomposition.

Protocol 4.2: Assessment of Vasodilatory Activity (Aortic Ring Assay)

This ex vivo assay directly measures the physiological effect of NO release on vascular tissue.[12][21]

-

Objective: To evaluate the vasorelaxant potency of a furoxan compound.

-

Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., a rabbit or rat) and cut it into rings of 2-3 mm. The endothelium may be mechanically removed in some rings to test for endothelium-independent effects.

-

Organ Bath Setup: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Connect the rings to an isometric force transducer to record changes in tension.

-

Pre-contraction: After an equilibration period, contract the rings with a vasoconstrictor agent like noradrenaline or phenylephrine to achieve a stable submaximal contraction.[12]

-

Cumulative Concentration-Response Curve: Add the furoxan compound to the bath in a cumulative, log-incremental manner. Record the relaxation of the aortic ring at each concentration.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and plot it against the log concentration of the compound. Calculate the IC₅₀ (the concentration causing 50% relaxation).

-

-

Causality and Validation: To confirm the involvement of the NO/sGC pathway, the experiment can be repeated in the presence of an sGC inhibitor (e.g., ODQ) or an NO scavenger (e.g., oxyhemoglobin).[10][13] A significant rightward shift in the concentration-response curve or abolition of the relaxant effect in the presence of these inhibitors provides strong evidence for an NO-mediated mechanism.[10]

Part 5: Data Synthesis and Structure-Activity Relationships

The following table summarizes representative data for furoxan derivatives, illustrating the correlation between their chemical structure, NO-releasing capacity, and biological activity.

| Compound ID | Key Structural Feature | NO Release (Relative) | Vasodilator Potency (IC₅₀) | Anti-proliferative Activity (IC₅₀) | Reference(s) |

| CHF 2363 | 3-phenylsulphonyl | High | Potent (comparable to GTN) | N/A | [13][21] |

| Compound 9h | Oridonin Hybrid | High | N/A | 0.86 µM (Bel-7402 cells) | [3][22] |

| Phenyl-cyano isomers | 3- or 4-cyano | Very High | 3-10 fold > GTN | Potent (sub-micromolar) | [12] |

| Furazan Analogue | No N-oxide | None | Inactive | Inactive | [6][7] |

Data are compiled for illustrative purposes. N/A indicates data not available in the cited sources.

The data consistently show that furoxans with potent electron-withdrawing substituents (e.g., sulfonyl, cyano) exhibit higher NO-releasing capacity and, consequently, greater biological potency.[10][12] Conversely, the corresponding furazan analogues, which lack the N-oxide moiety, are inactive as NO donors and do not exhibit the associated pharmacological effects, reinforcing the central role of the furoxan structure in this mechanism.[6]

Conclusion and Future Directions

The primary mechanism of action for the therapeutically relevant furoxan class of compounds is their bioactivation by thiols to release nitric oxide. This process can occur via both non-enzymatic and GST-catalyzed pathways, leading to the activation of the sGC-cGMP signaling cascade. This cascade is responsible for key pharmacological effects, including vasodilation and anti-platelet activity. The versatility of the furoxan scaffold allows for fine-tuning of the NO release profile through synthetic modification, making it a highly attractive platform for drug development.

Future research should focus on further elucidating the specific roles of different GST isoforms in furoxan bioactivation to better predict tissue selectivity and potential drug-drug interactions. Additionally, a more comprehensive characterization of the byproducts and adducts formed during ring cleavage is warranted, as these may contribute to the overall pharmacological profile or potential off-target effects through NO-independent mechanisms.[10][15]

References

-

Li, D., Wang, L., Cai, H., Zhang, Y., & Xu, J. (2012). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules, 17(6), 7556-7568. [Link]

-

Gasco, A., Fruttero, R., & Sorba, G. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981. [Link]

-

Mancini, R. S., Barden, C. J., Weaver, D. F., & Reed, M. A. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1786–1815. [Link]

-

Schiefer, I. T., VandeVrede, L., Fa, M., Arancio, O., & Thatcher, G. R. J. (2012). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience, 3(10), 799–809. [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

-

Ferioli, R., Folco, G. C., Ferretti, C., Gasco, A. M., Medana, C., Fruttero, R., ... & Gasco, A. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Journal of Pharmacology, 114(4), 816–820. [Link]

-

Pharmacological activity of furan derivatives. (2024). IAR J Med Sci, 5(6), 1-5. [Link]

-

Calvino, R., & Fundarò, A. (1977). [Synthesis and preliminary pharmacological characteristics of various derivatives of 1,2,5-oxadiazole (furazan)]. Il Farmaco; edizione scientifica, 32(11), 789–793. [Link]

-

Mancini, R. S., Barden, C. J., Weaver, D. F., & Reed, M. A. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Feelisch, M., Schönafinger, K., & Noack, E. (1992). Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. Biochemical pharmacology, 44(6), 1149-1157. [Link]

-

Request PDF. (n.d.). Furazans in Medicinal Chemistry. ResearchGate. [Link]

-

Hayashi, Y., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. Organic & Biomolecular Chemistry, 21(10), 2114–2126. [Link]

-

Li, D., Wang, L., Cai, H., Zhang, Y., & Xu, J. (2012). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules (Basel, Switzerland), 17(6), 7556–7568. [Link]

-

Rolando, B., Lazzarato, L., Gazzano, E., … & Fruttero, R. (2017). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 18(12), 2736. [Link]

-

Illg, T., Fiek, A., Burkhard, J., ... & Lanzer, M. (2020). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 25(17), 3959. [Link]

-

Mancini, R. S., Barden, C. J., Weaver, D. F., & Reed, M. A. (2021). Furazans in Medicinal Chemistry. Journal of medicinal chemistry, 64(4), 1786–1815. [Link]

-

Ferioli, R., Folco, G., & Rossoni, G. (1994). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British journal of pharmacology, 112(4), 1221–1226. [Link]

-

Gasco, A., Fruttero, R., & Sorba, G. (2003). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry. [Link]

-

Rolando, B., Lazzarato, L., Gazzano, E., ... & Fruttero, R. (2017). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 18(12), 2736. [Link]

-

Lazzarato, L., Biondi, S., ... & Gasco, A. (2007). Nitric Oxide Donor beta2-agonists: Furoxan Derivatives Containing the Fenoterol Moiety and Related Furazans. Journal of medicinal chemistry, 50(22), 5484–5491. [Link]

-

Ferioli, R., Folco, G., & Rossoni, G. (1994). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British journal of pharmacology, 112(4), 1221–1226. [Link]

-

ResearchGate. (n.d.). Mechanism of NO release from furoxans. [Link]

-

Takahashi, D., Murata, H., & Takamaru, H. (2017). Nitric oxide-releasing polymeric furoxan conjugates. Polymer Chemistry, 8(3), 508–516. [Link]

-

Fernandes, C., Remião, F., & Trousil, S. (2023). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. International Journal of Molecular Sciences, 24(13), 10892. [Link]

-

Tew, K. D., & Townsend, D. M. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. Antioxidants, 12(4), 946. [Link]

-

Alnasser, S. M. (2023). The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors. Genes & Diseases, 12, 101482. [Link]

-

Zhang, X. (2004). Practical methods for detection of nitric oxide. Frontiers in bioscience : a journal and virtual library, 9, 594–600. [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Nitric Oxide Releasing Furoxan Hybrids from Biologically Active Bicyclic Amine and their Antioxidant Activity. [Link]

-

Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free radical biology & medicine, 43(5), 645–657. [Link]

-

Awasthi, S., Sharma, R., & Yadav, S. (2005). Antioxidant Role of Glutathione S-Transferases: 4-Hydroxynonenal, a Key Molecule in Stress-Mediated Signaling. Antioxidants & Redox Signaling, 7(5-6), 634-642. [Link]

-

Sinha, B. K. (1983). Enzymatic activation of hydrazine derivatives. A spin-trapping study. The Journal of biological chemistry, 258(2), 796–801. [Link]

-

LoPachin, R. M., & DeCaprio, A. P. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(16), 9226. [Link]

-

Regoli, F., & Giuliani, M. E. (2021). Enzymatic and Non-Enzymatic Molecules with Antioxidant Function. Antioxidants, 10(4), 587. [Link]

-

Hakiman, M., & Maziah, M. (2009). Non enzymatic and enzymatic antioxidant activities in aqueous extract of different Ficus deltoidea accessions. Journal of Medicinal Plants Research, 3(3), 120-131. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. scispace.com [scispace.com]

- 7. Nitric oxide donor beta2-agonists: furoxan derivatives containing the fenoterol moiety and related furazans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological activity of furan derivatives [wisdomlib.org]

- 9. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 10. Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new class of furoxan derivatives as NO donors: mechanism of action and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]

- 18. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antioxidant Role of Glutathione S-Transferases: 4-Hydroxynonenal, a Key Molecule in Stress-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of novel furozan-based nitric oxide-releasing derivatives of oridonin as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Furazan Derivatives: A Strategic Approach for Drug Discovery

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive framework for the preliminary biological screening of novel furazan (1,2,5-oxadiazole) derivatives, tailored for researchers and scientists in drug development. Furazan-containing molecules represent a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1] This document moves beyond a simple listing of protocols to offer a strategic, tiered approach to screening. It emphasizes the causal logic behind experimental design, from initial high-throughput cytotoxicity and antimicrobial assays to preliminary in vivo toxicity evaluations. Detailed, self-validating protocols for key assays are provided, alongside guidance on data interpretation, hit prioritization, and the initial formulation of Structure-Activity Relationships (SAR). The objective is to equip research teams with the scientific rationale and practical methodologies required to efficiently identify and advance promising furazan derivatives from a synthesized library to preclinical candidates.

The Furazan Scaffold in Medicinal Chemistry

Chemical Properties and Therapeutic Significance

Furazan, a five-membered heterocyclic aromatic compound containing one oxygen and two nitrogen atoms, serves as a vital building block in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold." The incorporation of the furazan ring into larger molecules can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity.[1]

Core Mechanism and Rationale for Screening

A key feature of many biologically active furazan and furoxan (1,2,5-oxadiazole 2-N-oxide) derivatives is their capacity to act as nitric oxide (NO) donors.[3] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. By releasing NO under specific physiological conditions, furazan derivatives can exert potent therapeutic effects. Beyond NO donation, these compounds have been investigated for a range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiplasmodial effects, making a broad preliminary screening essential to uncover their full therapeutic potential.[4][5][6]

Designing a Strategic Screening Cascade

A tiered, hierarchical approach is the most efficient method for screening a new library of furazan derivatives. This strategy, outlined below, allows for the rapid elimination of inactive or overly toxic compounds while focusing resources on the most promising candidates.

Diagram: Tiered Screening Cascade for Furazan Derivatives

Caption: A tiered workflow for the efficient screening of furazan derivatives.

The causality behind this tiered approach is resource management. Tier 1 uses cost-effective, high-throughput assays to cast a wide net.[7] Tier 2 validates these initial "hits" with more precise, mechanistically distinct assays to eliminate false positives.[8] Only the most robust and promising candidates, which have passed two distinct in vitro hurdles, are advanced to the more resource-intensive Tier 3 in vivo studies.[9]

Core In Vitro Screening Protocols

The foundation of any preliminary screen lies in robust, reproducible in vitro assays. These tests provide the first critical data on a compound's biological activity and therapeutic window.[10]

General Cytotoxicity Assessment

The initial goal is to assess a compound's toxicity against both cancerous and non-cancerous cell lines.[11] This dual assessment is crucial for calculating a Selectivity Index (SI) , which is a primary indicator of a compound's potential as a cancer therapeutic. A high SI value (IC50 in normal cells / IC50 in cancer cells) suggests the compound is preferentially toxic to cancer cells.[12]

Protocol 3.1.1: MTT Assay for Cell Viability

This colorimetric assay is a gold standard for high-throughput cytotoxicity screening due to its simplicity and reliability.[11][12] It measures the metabolic activity of cells, where viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT to a purple formazan product.[12]

-

Step 1: Cell Seeding: Plate both cancer cells (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK293) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Step 2: Compound Treatment: Prepare serial dilutions of the furazan derivatives in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the old medium with the compound-containing medium. Include "vehicle only" (negative control) and "no cells" (blank) wells.

-

Step 3: Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.

-

Step 4: MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.

-

Step 5: Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Step 6: Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3.1.2: LDH Assay for Membrane Integrity

As an orthogonal validation method, the Lactate Dehydrogenase (LDH) release assay measures cytotoxicity by quantifying the loss of plasma membrane integrity.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.

-

Step 1 & 2: Follow the same cell seeding and treatment protocol as the MTT assay. It is often beneficial to run this assay in parallel with the MTT assay using replicate plates.

-

Step 3: Incubation: Incubate for the desired time period (e.g., 48 hours).

-

Step 4: Sample Collection: Carefully collect an aliquot of the cell culture supernatant from each well.

-

Step 5: LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reagent mixture (which typically includes lactate, NAD+, and diaphorase).

-

Step 6: Data Acquisition: Incubate as per the manufacturer's instructions and measure the absorbance at the appropriate wavelength (usually 490 nm).

-

Data Analysis: Use a positive control (cells lysed with a detergent) to determine maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum and determine the IC50 value.

Data Presentation: Illustrative Cytotoxicity Data

| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) [MTT Assay] | IC50 (µM) [LDH Assay] | Selectivity Index (SI)* |

| Human Breast Cancer (MCF-7) | Furazan-A | 48 | 8.4 | 10.2 | 11.9 |

| Human Cervical Cancer (HeLa) | Furazan-A | 48 | 12.1 | 15.5 | 8.3 |

| Normal Kidney Cells (HEK293) | Furazan-A | 48 | >100 | >100 | - |

*SI calculated using the MTT assay data against MCF-7 cells.

Antimicrobial Activity Assessment

The goal is to determine if the furazan derivatives can inhibit the growth of or kill pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the primary quantitative endpoint.[13]

Protocol 3.2.1: Broth Microdilution for MIC Determination

This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

-

Step 1: Compound Preparation: Prepare serial two-fold dilutions of the furazan derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Step 2: Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Step 3: Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Step 4: Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). For confirmation, a viability indicator like resazurin can be added.[13]

Preliminary In Vivo Toxicity Assessment

After a compound has demonstrated promising and selective in vitro activity, a preliminary in vivo study is necessary to assess its safety profile in a whole organism.[9]

Rationale and Ethical Considerations

In vivo studies provide crucial information on a compound's bioavailability, metabolism, and potential for organ-specific toxicity that cannot be obtained from in vitro models.[14] All animal studies must be conducted in accordance with ethical guidelines (e.g., ARRIVE) and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 4.2.1: Acute Oral Toxicity Study (OECD 423 Guideline)

This method allows for the estimation of a compound's acute toxicity and the identification of the dose range for subsequent studies.[15] It is a stepwise procedure using a minimal number of animals.

-

Step 1: Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

-

Step 2: Dosing: Administer a single oral dose of the furazan derivative at a defined starting level (e.g., 300 mg/kg). The compound is typically dissolved or suspended in an inert vehicle.

-

Step 3: Observation: Observe the animals closely for the first several hours post-dosing and then daily for a total of 14 days.[14] Record any signs of toxicity, such as changes in behavior, weight loss, or mortality.

-

Step 4: Pathological Examination: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any visible organ abnormalities.

-

Step 5: Dose Adjustment: The results from the initial dose group determine the dose for the next group. If mortality is observed, the dose is lowered. If no toxicity is seen, the dose can be escalated (e.g., to 1000 or 2000 mg/kg) in a new cohort of animals.[15]

Data Analysis and Hit Prioritization

The final step in the preliminary screen is to integrate all collected data to select the best candidates for further development.

Diagram: Hit Prioritization Funnel

Caption: Decision funnel for prioritizing furazan derivative hits.

A "hit" compound worth advancing should ideally possess:

-

High Potency: Low micromolar or nanomolar IC50 or MIC values.

-

High Selectivity: A significant difference in toxicity between target (e.g., cancer cells, bacteria) and non-target (e.g., normal human cells) systems.

-

Favorable In Vivo Profile: Low toxicity in acute animal studies.

-

Emerging SAR: The activity should be consistent with other structurally similar compounds in the library, providing a rational basis for future chemical optimization.[16]

Conclusion

The preliminary biological screening of furazan derivatives is a critical, multi-step process that requires a blend of high-throughput in vitro assays and targeted in vivo validation. By employing a strategic, tiered cascade, researchers can efficiently navigate a large chemical library to identify compounds with genuine therapeutic potential. The protocols and decision-making frameworks outlined in this guide provide a robust foundation for these efforts, ultimately accelerating the journey from chemical synthesis to drug discovery.

References

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.

- NIH National Library of Medicine. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- NIH National Library of Medicine. (n.d.). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides.

- ACS Publications. (2021). Furazans in Medicinal Chemistry.

- ResearchGate. (2021). Synthesis and cytotoxic activity of new annulated furazan derivatives.

- PubMed. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.

- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- PubMed. (2016). Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- NIH National Library of Medicine. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.

- ResearchGate. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.

- ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.

- Google Patents. (n.d.). Methods of screening for antimicrobial compounds.

- Wikipedia. (n.d.). Furazan.

- PubMed. (n.d.). Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account.

- PubMed. (2021). Furazans in Medicinal Chemistry.

- ResearchGate. (n.d.). Primary screening for antibacterial activity of synthetic compounds....

- NIH National Library of Medicine. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.

- InterBioTox. (n.d.). In vivo Toxicology.

- ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds.

- NIH National Library of Medicine. (n.d.). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives.

Sources

- 1. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Furazan - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In vivo Toxicology | InterBioTox [interbiotox.com]

- 10. mdpi.com [mdpi.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Studies of Methyl-Furazan Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of methyl-furazan compounds. By integrating established analytical protocols with the underlying chemical principles of the furazan heterocycle, this document serves as a practical resource for characterizing these molecules, which are of significant interest in both medicinal chemistry and energetic materials science.

Introduction: The Furazan Moiety - A Heterocycle of Interest

The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] Its derivatives are integral to various fields of chemical science. In medicinal chemistry, the furazan ring is explored for its ability to modulate the physicochemical properties and biological activity of drug candidates.[2] The electron-deficient nature of the oxadiazole ring can enhance metabolic stability and allow for a range of chemical functionalizations.[3]

Conversely, in the field of energetic materials, the high nitrogen content and positive enthalpy of formation of the furazan ring contribute to its use as a foundational block for high-energy-density materials.[3] The stability, density, and energetic performance of these compounds are critical parameters, making a thorough understanding of their behavior under various conditions paramount.

This guide will focus on methyl-substituted furazan compounds, providing the scientific rationale and detailed methodologies for assessing two critical developability parameters: solubility and stability.

Foundational Principles: Understanding Solubility and Stability

Solubility: The Gateway to Bioavailability and Formulation

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical determinant of a compound's utility. In drug development, aqueous solubility directly impacts absorption and bioavailability.[4] For other applications, solubility in various organic solvents is essential for purification, formulation, and processing.

Two key types of solubility are assessed during compound characterization:

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a high-concentration organic solvent stock (typically DMSO) and then diluted into an aqueous buffer.[4][5] It is a high-throughput screening method used in early discovery to quickly flag compounds with potential solubility issues.[4]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[5] This measurement is more time-consuming but provides the definitive solubility value crucial for late-stage development and formulation.[6]

Stability: Ensuring Integrity and Safety

The chemical stability of a molecule dictates its shelf-life, safe handling procedures, and degradation pathways. For pharmaceuticals, stability is a key quality attribute regulated by international guidelines, such as those from the International Council for Harmonisation (ICH). Forced degradation studies are intentionally performed to produce degradation products and validate the stability-indicating power of analytical methods.[7][8][9]

The primary modes of degradation investigated are:

-

Thermal Stability: Assesses the compound's susceptibility to decomposition at elevated temperatures.

-

Hydrolytic Stability: Evaluates the compound's reactivity with water across a range of pH values (acidic, neutral, and basic).

-

Photolytic Stability: Determines the compound's degradation when exposed to light.

Experimental Protocols for Solubility Assessment

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of methyl-furazan compounds.

Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's tendency to precipitate when introduced into an aqueous environment from a DMSO stock solution.

Rationale: Early-stage drug discovery involves screening large numbers of compounds. The kinetic solubility assay is designed for high-throughput formats and uses minimal amounts of the compound to identify potential liabilities early in the development process.[4][10]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the methyl-furazan compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add a phosphate-buffered saline (PBS) solution at pH 7.4, ensuring the final DMSO concentration is low (typically ≤1%).

-

Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[10]

-

Detection: Determine the concentration at which precipitation occurs. This can be done by:

-

Nephelometry: Measuring the light scattering caused by insoluble particles.

-

UV-Vis Spectroscopy: Measuring the absorbance at a specific wavelength.

-

HPLC-UV/LC-MS: Filtering the samples to remove precipitate and quantifying the amount of compound remaining in the solution.[10]

-

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a solid form of the compound.

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. By allowing the solid compound to reach equilibrium with the solvent over an extended period, it provides a more accurate measure of true solubility, which is critical for formulation development and biopharmaceutical classification.[6]

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of the solid methyl-furazan compound to a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS pH 7.4, or an organic solvent) to the vial.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to allow the system to reach equilibrium.[5]

-

Sample Collection and Preparation: After incubation, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved methyl-furazan compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Data Presentation:

| Compound | Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 3-Methyl-1,2,5-oxadiazole | Water | 25 | Hypothetical Data | Hypothetical Data |

| 3,4-Dimethyl-1,2,5-oxadiazole | Water | 25 | Hypothetical Data | Hypothetical Data |

| 3-Methyl-1,2,5-oxadiazole | PBS (pH 7.4) | 37 | Hypothetical Data | Hypothetical Data |

| 3,4-Dimethyl-1,2,5-oxadiazole | PBS (pH 7.4) | 37 | Hypothetical Data | Hypothetical Data |

| 3-Methyl-1,2,5-oxadiazole | Ethanol | 25 | Hypothetical Data | Hypothetical Data |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of methyl-furazan compounds and to develop stability-indicating analytical methods.

Thermal Stability Analysis

Rationale: Thermal stability is crucial for determining safe handling, storage, and processing conditions, especially for compounds with energetic potential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[2][11]

Experimental Workflow:

Caption: Workflow for Thermal Stability Analysis using TGA/DSC.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of the methyl-furazan compound into a TGA/DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-